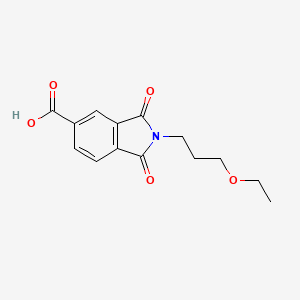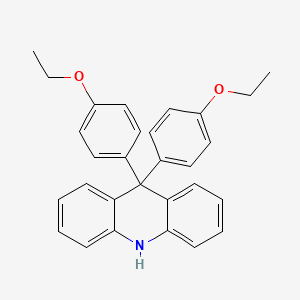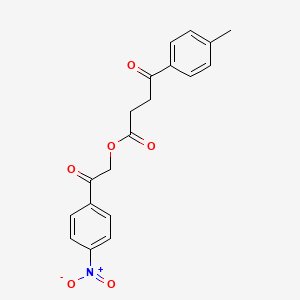![molecular formula C20H19ClN2O2 B4966394 N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQMA belongs to the class of hydroxyquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide is not fully understood. However, it has been suggested that N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and various diseases. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have low toxicity in animal studies, making it a potentially safe compound for therapeutic use. However, there are also some limitations to using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide.
Future Directions
There are several future directions for research on N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide. One potential direction is to investigate its therapeutic potential for various diseases, such as Alzheimer's disease, cancer, and inflammation. Furthermore, more studies are needed to understand the mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability and efficacy of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide. Finally, more studies are needed to investigate the potential of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesis Methods
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide can be synthesized by the condensation reaction of 2-chlorobenzaldehyde and 8-hydroxyquinoline with butyraldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent, such as ethanol, under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide.
Scientific Research Applications
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has also been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-6-17(24)23-19(14-8-3-4-9-16(14)21)15-11-10-13-7-5-12-22-18(13)20(15)25/h3-5,7-12,19,25H,2,6H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWQMUMYCQXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-phenyl)-(8-hydroxy-quinolin-7-yl)-methyl]-butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)

![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)